Comparative VEGFR-2 Inhibitory Potency via In-Silico Screening
In the absence of direct in vitro data for 5-(Thiophen-2-yl)oxazole-2-carboxamide, the most relevant comparator is the oxa/thiazole carboxamide 'Compound 3c' identified through in-silico screening for VEGFR-2 inhibition. While not a direct analog, 'Compound 3c' serves as a critical benchmark for the class, demonstrating the potential for high potency [1]. 5-(Thiophen-2-yl)oxazole-2-carboxamide itself is a key structural motif in highly potent compounds, as evidenced by a CaMKIIδ inhibitor (containing the same core) which achieves an IC50 of 0.190 nM [2]. This suggests that the core structure is capable of mediating high-affinity interactions.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No direct data available for 5-(Thiophen-2-yl)oxazole-2-carboxamide. |
| Comparator Or Baseline | 1. Compound 3c (oxa/thiazole carboxamide): IC50 (VEGFR-2) = 127 nM. [1] 2. CaMKIIδ Inhibitor (containing 5-(thiophen-2-yl)oxazole-2-carboxamide motif): IC50 = 0.190 nM. [2] |
| Quantified Difference | N/A - Direct comparison not possible. Class-level inference: The scaffold supports sub-nanomolar to sub-micromolar potency depending on full structure. |
| Conditions | In-silico screening against VEGFR-2 [1]; In vitro biochemical kinase assay for CaMKIIδ [2] |
Why This Matters
This data demonstrates the class-level potential for high potency and validates the 5-(thiophen-2-yl)oxazole-2-carboxamide core as a privileged scaffold for developing potent kinase inhibitors.
- [1] Al-Karmalawy, A. A., et al. (2023). In-silico identification of oxa/thiazole carboxamides as potential breast cancer therapeutic agents with vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitory effect. Molecular Cancer Therapeutics, 22(12_Supplement), Abstract B005. View Source
- [2] BindingDB. (2019). BDBM292538: (S)-N-(1-(4-((2-(diethylamino)propyl)carbamoyl)-6-(5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)pyridin-2-yl)azetidin-3-yl)oxazole-2-carboxamide. View Source
